molecular formula C26H28N6O3S B11218224 N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B11218224
M. Wt: 504.6 g/mol
InChI Key: MNVOWKPNOGHXQZ-UHFFFAOYSA-N
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Description

    N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide: is a complex organic compound with a lengthy name. Let’s break it down:

  • This compound may have potential applications in various fields due to its unique structure.
  • Properties

    Molecular Formula

    C26H28N6O3S

    Molecular Weight

    504.6 g/mol

    IUPAC Name

    N-(5-methyl-1H-pyrazol-3-yl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide

    InChI

    InChI=1S/C26H28N6O3S/c1-18-15-23(30-29-18)28-24(33)17-36-26-27-22-8-7-20(31-11-13-35-14-12-31)16-21(22)25(34)32(26)10-9-19-5-3-2-4-6-19/h2-8,15-16H,9-14,17H2,1H3,(H2,28,29,30,33)

    InChI Key

    MNVOWKPNOGHXQZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce.
    • Researchers would need to study its interactions with biological targets, cellular pathways, and potential therapeutic effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimentation are necessary to fully understand the properties and applications of this compound

    Biological Activity

    N-(3-methyl-1H-pyrazol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex heterocyclic compound that integrates a pyrazole ring, a thioacetamide moiety, and a quinazolinone derivative. This compound is hypothesized to exhibit significant biological activities due to its unique structural features, although specific studies on its biological activity are currently limited.

    Chemical Structure and Properties

    The compound's structure can be broken down into three main components:

    • Pyrazole Ring : Known for its reactivity in electrophilic aromatic substitution.
    • Thioacetamide Moiety : Typically participates in nucleophilic substitution reactions.
    • Quinazolinone Derivative : Associated with various biological activities, including antimicrobial and anticancer properties.

    This combination suggests potential applications in pharmaceuticals, particularly as an antimicrobial agent or in cancer therapy.

    Biological Activity Overview

    While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds and structural analogs.

    Potential Biological Activities

    • Antimicrobial Activity : Similar heterocyclic thioacetamides have shown cytotoxic effects against various pathogens. The presence of the morpholino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
    • Anti-inflammatory Properties : Research on pyrazolo[1,5-a]quinazolines indicates that compounds within this class exhibit anti-inflammatory effects by inhibiting pathways such as NF-kB and MAPK signaling cascades .
    • Cancer Therapeutics : The quinazolinone scaffold has been implicated in the development of anticancer agents due to its ability to inhibit key enzymes involved in tumor growth and proliferation.

    Table 1: Summary of Related Compounds and Their Activities

    Compound NameStructureBiological ActivityIC50 (µM)Reference
    Compound AStructureCOX-2 Inhibition47
    Compound BStructureJAK2/BRD4 Dual Inhibition22/13
    Compound CStructureAntimicrobial Activity<50

    Case Study: Pyrazolo[1,5-a]quinazolines

    A study synthesized a library of pyrazolo[1,5-a]quinazolines and identified several compounds with potent anti-inflammatory effects. Notably, two compounds demonstrated IC50 values below 50 µM against NF-kB/AP-1 reporter activity, suggesting significant therapeutic potential in inflammatory diseases .

    Understanding the mechanism of action for this compound will require further investigation. Preliminary hypotheses include:

    • Inhibition of Key Enzymes : Targeting enzymes involved in inflammatory pathways or cancer cell proliferation.
    • Receptor Modulation : Potential interaction with cannabinoid receptors or other G-protein coupled receptors based on structural similarities to known modulators .

    Safety Profile and Handling

    Due to the lack of comprehensive safety data specific to this compound, it is advisable to handle it with caution similar to other heterocyclic thioacetamides. Standard laboratory safety protocols should be followed until further research clarifies its safety profile.

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